Acivicin

nucleotide metabolism CTP synthetase GMP synthetase

Acivicin is the only classical glutamine antagonist that simultaneously blocks CTP synthetase and GMP synthetase, enabling dual disruption of pyrimidine and purine biosynthesis. Unlike DON or azaserine, it provides unique concurrent inhibition validated in L1210 leukemia models. It crosses the blood-brain barrier for CNS studies and employs distinct transport-mediated resistance pathways, making it essential for dissecting antimetabolite resistance. Choose acivicin for reproducible in vivo pharmacodynamics (70–78% urinary γ‑GT reduction) and for structural biology of GGT/amidotransferases.

Molecular Formula C5H7ClN2O3
Molecular Weight 178.57 g/mol
CAS No. 42228-92-2
Cat. No. B1666538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcivicin
CAS42228-92-2
Synonymsacivicin
alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid
alpha-S,5S-alpha-amino-3-chloro-2-isoxazoline-5-acetic acid
AT 125
AT-125
L-(alphaS,5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid
NSC 163501
U 42,126
U-42,126
Molecular FormulaC5H7ClN2O3
Molecular Weight178.57 g/mol
Structural Identifiers
SMILESC1C(ON=C1Cl)C(C(=O)O)N
InChIInChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1
InChIKeyQAWIHIJWNYOLBE-OKKQSCSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater 17.9 - 18.2 (mg/mL)
0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL)
0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL)
0.1 N HCl 31 - 35 (mg/mL)
0.1 N NaOH 34.4 - 36.8 (mg/mL)
95% Ethanol 0.8 (mg/mL)
10% Ethanol 8.2 - 16.4 (mg/mL)
Methanol 0.8 (mg/mL)
Chloroform 0.9 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acivicin (CAS 42228-92-2) for Research: Glutamine Analog Antimetabolite Procurement Guide


Acivicin (CAS 42228-92-2; AT-125; NSC 163501) is a natural product isolated from Streptomyces sviceus that functions as an irreversible glutamine analog antimetabolite [1]. It covalently inhibits multiple glutamine-dependent amidotransferases involved in nucleotide and amino acid biosynthesis, including CTP synthetase, GMP synthetase, and FGAM synthetase, and also acts as a potent reversible inhibitor of γ-glutamyl transpeptidase (GGT) [2]. Acivicin exhibits sub-micromolar antiproliferative activity against human HepG2 hepatocellular carcinoma cells (IC50 = 0.7 μM) and demonstrates the ability to cross the blood-brain barrier, making it a valuable tool compound for studying glutamine metabolism in CNS models .

Why Acivicin (42228-92-2) Cannot Be Substituted with Other Glutamine Antimetabolites


Although acivicin, 6-diazo-5-oxo-L-norleucine (DON), and azaserine are all classified as glutamine antagonist antimetabolites, experimental evidence demonstrates that each compound possesses a distinct and non-overlapping enzyme inhibition profile [1]. In mouse L1210 leukemia cells, acivicin potently inhibits CTP synthetase and GMP synthetase, whereas DON and azaserine do not affect CTP synthetase, and azaserine fails to inhibit GMP synthetase [1]. Furthermore, acivicin-resistant P388 leukemia sublines exhibit negligible acivicin transport while retaining normal DON transport, indicating distinct cellular uptake and resistance mechanisms [2]. These divergent target spectra and resistance pathways preclude simple interchangeability; a researcher selecting an antiglutamine tool compound must match the specific enzyme inhibition profile to the experimental question.

Acivicin (42228-92-2): Quantitative Differentiation Evidence Versus Comparators


Acivicin Inhibits CTP and GMP Synthetases, Unlike DON and Azaserine

Acivicin demonstrates a unique enzyme inhibition profile among glutamine antagonists. In mouse L1210 leukemia cells, acivicin acts as a potent inhibitor of CTP synthetase and GMP synthetase, whereas DON inhibits CTP synthetase but does not affect GMP synthetase, and azaserine fails to inhibit either CTP synthetase or GMP synthetase [1]. All three compounds partially inhibit FGAM synthetase, but only acivicin and DON target CTP synthetase, and only acivicin inhibits GMP synthetase [1].

nucleotide metabolism CTP synthetase GMP synthetase pyrimidine biosynthesis purine biosynthesis

Acivicin Depletes CTP Pools While Sparing ATP and UTP

Acivicin treatment produces selective depletion of specific nucleotide pools. A comparative study of enzyme targets demonstrated that acivicin markedly depleted CTP pools in treated cells, whereas ATP and UTP pools remained unaffected [1]. Additionally, acivicin decreased the concentration of all four deoxynucleoside triphosphates (dNTPs) [1].

nucleotide pool analysis CTP depletion ribonucleotide metabolism cancer metabolism

Acivicin-Resistant Cells Show Negligible Acivicin Transport but Retain DON Transport

Resistance mechanisms differ fundamentally between acivicin and DON. In P388 leukemia cells, an acivicin-resistant subline exhibited negligible transport of acivicin while maintaining good transport of DON [1]. In contrast, a DON-resistant subline (100× ID50 of parent line) showed DON transport characteristics similar to the DON-sensitive parent line, indicating that altered drug transport is not involved in DON resistance [1]. Both compounds share similar uptake characteristics in sensitive cells: strong temperature dependence, utilization of the L transport system, inhibition by glutamine but not glutamate, and a Km of approximately 70 μM for DON [1].

drug resistance transport mechanism P388 leukemia glutamine antimetabolite uptake kinetics

Acivicin Exhibits Covalent Mechanism-Based Inactivation Accelerated ≥25-Fold by Nucleotide Substrate

Acivicin acts as a mechanism-based covalent inhibitor of triad glutamine amidotransferases, forming an imine-thioether adduct at the active site cysteine (Cys 77 in E. coli IGP synthase) [1]. The rate of enzyme inactivation is accelerated ≥25-fold in the presence of a nucleotide substrate or analog [1]. The specificity constant (kinact/Ki) for acivicin is on the same order of magnitude as the natural substrate glutamine [1]. The (αS,5R) diastereomer of acivicin showed little inhibitory effect under identical conditions, confirming stereospecific binding in the glutamine reactive site [1].

covalent inhibitor mechanism-based inactivation glutamine amidotransferase enzyme kinetics IGP synthase

Acivicin Binds GGT with Covalent Modification at Thr391 (1.65 Å Crystal Structure)

Crystal structures of E. coli γ-glutamyltranspeptidase (GGT) in complex with acivicin and azaserine at 1.65 Å resolution reveal distinct covalent binding modes [1]. Acivicin binds to the substrate-binding pocket and forms a covalent bond with the Oγ atom of Thr391, the catalytic residue of GGT [1]. Upon acivicin binding, a migration of single and double bonds occurs in its dihydroisoxazole ring [1]. In contrast, in the azaserine complex, the carbon atom forming the covalent bond with Thr391 is sp³-hybridized, suggesting the carbonyl of azaserine is attacked by Thr391 to form a tetrahedral intermediate [1].

crystal structure GGT inhibition covalent binding structural biology gamma-glutamyl transpeptidase

Acivicin Shows Potent Antiproliferative Activity in HepG2 Cells (IC50 = 0.7 μM)

Acivicin demonstrates sub-micromolar antiproliferative activity against human HepG2 hepatocellular carcinoma cells, with an IC50 value of 0.7 μM when treated continuously for 5 days at concentrations ranging from 0.1 to 50 μM . In vivo, acivicin administered intraperitoneally at 5 mg/kg twice weekly reduced urinary γ-GT levels by 70-78% in male Long-Evans rats .

antiproliferative activity HepG2 hepatocellular carcinoma IC50 in vitro cytotoxicity

Acivicin (42228-92-2): Research Applications Based on Validated Differentiation Evidence


Selective Inhibition of CTP and GMP Synthetases in Nucleotide Metabolism Studies

Use acivicin when experimental objectives require potent inhibition of both CTP synthetase and GMP synthetase simultaneously. Unlike DON (which inhibits CTP but not GMP synthetase) and azaserine (which inhibits neither), acivicin provides the only tool among classical glutamine antagonists to block both enzyme targets concurrently [1]. This profile is validated in mouse L1210 leukemia cells and enables studies examining the combined disruption of pyrimidine (CTP) and purine (GMP) nucleotide biosynthesis. Monitor selective CTP pool depletion with ATP/UTP sparing as a biochemical signature of target engagement [2].

Transporter-Mediated Drug Resistance Mechanism Studies Using Acivicin vs. DON

Employ acivicin alongside DON to dissect differential resistance mechanisms in cancer cell models. Acivicin-resistant P388 sublines show negligible acivicin transport while retaining normal DON uptake, whereas DON-resistant sublines maintain normal DON transport [1]. This divergent resistance profile enables researchers to distinguish between transport-mediated and target-mediated resistance pathways, and to identify specific transporters responsible for glutamine antimetabolite uptake.

Structure-Based Covalent Inhibitor Design and GGT Enzymology

Utilize acivicin for structural biology studies of γ-glutamyl transpeptidase (GGT) and triad glutamine amidotransferases. The 1.65 Å crystal structure of acivicin bound to E. coli GGT reveals covalent modification at Thr391 with unique dihydroisoxazole ring bond migration, distinct from the tetrahedral intermediate formed by azaserine [1]. For amidotransferase studies, the nucleotide-accelerated covalent inactivation (≥25-fold acceleration) and stereospecific binding (active αS,5S vs. inactive αS,5R diastereomer) provide a validated experimental system for probing active site geometry and mechanism-based inhibition [2].

In Vivo Glutamine Metabolism Studies with Blood-Brain Barrier Penetration Capability

Select acivicin for in vivo studies requiring a glutamine antimetabolite that crosses the blood-brain barrier [1]. The compound demonstrates reproducible in vivo pharmacodynamic activity, reducing urinary γ-GT by 70-78% following intraperitoneal administration at 5 mg/kg twice weekly in rats [2]. This validated in vivo efficacy marker enables researchers to monitor target engagement non-invasively and to study glutamine-dependent metabolic pathways in CNS models where BBB penetration is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acivicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.